1-(2-fluorobenzyl)-1H-pyrazolo[3,4-c]pyridazine-3-carbonitrile
Description
1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-c]pyridazine-3-carbonitrile is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrazolo[3,4-c]pyridazine core fused with a fluorobenzyl group and a carbonitrile moiety, making it a versatile scaffold for chemical modifications and biological evaluations.
Properties
Molecular Formula |
C13H8FN5 |
|---|---|
Molecular Weight |
253.23 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methyl]pyrazolo[3,4-c]pyridazine-3-carbonitrile |
InChI |
InChI=1S/C13H8FN5/c14-11-4-2-1-3-9(11)8-19-13-10(5-6-16-17-13)12(7-15)18-19/h1-6H,8H2 |
InChI Key |
YADKOMBBMAGMKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=CN=N3)C(=N2)C#N)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-c]pyridazine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . Industrial production methods may involve optimizing these reactions for higher yields and purity, often employing catalysts and controlled environments to ensure consistency and scalability .
Chemical Reactions Analysis
1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-c]pyridazine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the fluorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used, often leading to derivatives with modified functional groups that can be further explored for various applications.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-c]pyridazine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it has been found to inhibit certain protein kinases by binding to their active sites, thereby blocking their activity . This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects, such as the suppression of cancer cell proliferation .
Comparison with Similar Compounds
1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-c]pyridazine-3-carbonitrile can be compared with other similar compounds, such as:
1H-pyrazolo[3,4-c]pyridazine derivatives: These compounds share the same core structure but differ in their substituents, affecting their chemical and biological properties.
Fluorobenzyl-substituted heterocycles: These compounds have similar substituents but different core structures, leading to variations in their reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
